L-lyxose
Description
L-Lyxose (C₅H₁₀O₅) is a rare pentose monosaccharide and a C-2 epimer of D-xylose . Historically, this compound was produced from L-galactonic acid through Ruff degradation or periodate oxidation of D-galactol, but these methods are laborious . A streamlined six-step synthesis from L-arabinose has been developed, improving accessibility . Its rarity and structural uniqueness make it valuable in glycobiology, antibiotic biosynthesis (e.g., everninomicin D), and metabolic engineering .
Properties
CAS No. |
34436-17-4 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-AEQNFAKKSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@H]([C@H](C(O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of L-lyxose is challenging due to its complex structure. One common method involves the isomerization of L-arabinose using specific enzymes such as L-arabinose isomerase. This enzyme catalyzes the conversion of L-arabinose to this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce this compound efficiently. These microorganisms are engineered to express enzymes that facilitate the conversion of precursor sugars to this compound.
Chemical Reactions Analysis
Types of Reactions: L-Lyxose can undergo various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using mild oxidizing agents such as bromine water or nitric acid to form L-lyxonic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride to produce L-lyxitol.
Isomerization: Enzymatic isomerization using transketolase can convert this compound to other sugars such as L-ribose.
Major Products Formed:
Oxidation: L-lyxonic acid
Reduction: L-lyxitol
Isomerization: L-ribose
Scientific Research Applications
Biochemical Research
L-Lyxose is instrumental in biochemical research, particularly in studies related to carbohydrate metabolism. It serves as a substrate that helps scientists understand various sugar-related metabolic pathways in organisms. Its unique structure allows researchers to investigate its behavior and interactions within biological systems, contributing to a deeper understanding of metabolic disorders.
Pharmaceutical Development
The pharmaceutical industry is increasingly exploring this compound for its potential in drug development, especially concerning metabolic disorders and diabetes management. Studies indicate that this compound may play a role in regulating blood sugar levels and could be beneficial in formulating new therapeutic agents aimed at improving glycemic control .
Key Findings:
- Inhibition of α-glucosidase: this compound has shown potential as an inhibitor of α-glucosidase, which is crucial for managing postprandial blood glucose levels .
- Drug Binding Studies: Molecular modeling calculations involving this compound have been used to study drug binding interactions with aldose reductase, suggesting its relevance in developing diabetes medications .
Food Industry
In the food sector, this compound is utilized as a low-calorie sweetener. Its ability to provide sweetness without the caloric load associated with traditional sugars makes it an attractive alternative for health-conscious consumers. This application aligns with the growing demand for healthier food options that do not compromise flavor .
Cosmetic Formulations
This compound is incorporated into cosmetic products due to its moisturizing properties. It enhances the texture and hydration of creams and lotions, making it valuable in skincare formulations. Its ability to retain moisture contributes to improved skin health and appearance .
Research on Glycobiology
This compound plays a significant role in glycobiology, particularly in the synthesis of oligosaccharides. It aids in exploring glycoproteins and their functions within biological systems. The enzymatic processes involving this compound can lead to the production of complex carbohydrates that have various biomedical applications .
Applications in Oligosaccharide Synthesis:
- Enzymatic synthesis methods using this compound have shown promise for producing oligosaccharides with specific structural properties, which are critical for therapeutic applications .
- The use of hyperstable glycosidases in synthesizing oligosaccharides from this compound demonstrates its utility in biotechnological advancements .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Biochemical Research | Substrate for studying carbohydrate metabolism and metabolic pathways |
| Pharmaceutical Development | Potential role in drug formulation for diabetes management; α-glucosidase inhibition |
| Food Industry | Low-calorie sweetener alternative |
| Cosmetic Formulations | Moisturizing agent enhancing cream and lotion texture |
| Glycobiology Research | Key component in oligosaccharide synthesis; aids exploration of glycoprotein functions |
Mechanism of Action
L-Lyxose exerts its effects primarily through its interaction with specific enzymes. For example, it can inhibit glycosidase enzymes, which are involved in the breakdown of complex carbohydrates. By binding to the active site of these enzymes, this compound prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism.
Comparison with Similar Compounds
Structural Features
L-Lyxose shares core pentose features with other aldopentoses but differs in stereochemistry (Table 1):
| Compound | Configuration | Natural Occurrence | Key Structural Difference from this compound |
|---|---|---|---|
| This compound | C-2 epimer | Rare; synthetic/fermentation | Reference compound |
| D-Xylose | C-3 epimer | Abundant in plants (e.g., wood, straw) | Epimeric at C-2 and C-3 |
| D-Ribose | C-2, C-3 epimer | RNA, ATP, natural metabolites | Epimeric at C-2 and C-3; ribose is a ketose derivative |
| L-Arabinose | C-2, C-3 epimer | Plant polysaccharides (e.g., pectin) | Epimeric at C-2 and C-4 |
| L-Rhamnose | 6-deoxy-L-mannose | Bacterial cell walls, plant glycosides | 6-deoxy hexose; distinct ring structure |
Table 1: Structural comparison of this compound with related monosaccharides .
Metabolic Utilization
This compound exhibits unique metabolic properties compared to other pentoses:
- Microbial Utilization: Salmonella typhimurium utilizes this compound via unique transporters absent in E. coli . Clostridium methylpentosum ferments this compound alongside L-rhamnose and D-arabinose, a rare trait among anaerobes . Piriformospora indica cannot metabolize this compound, highlighting species-specific metabolic constraints .
Genetic Induction
This compound serves as a chemical inducer for orthogonal control of the rhaBAD promoter. Key findings:
Cell Line Studies
In prostate cancer models (DU145 and LNCaP cells), this compound showed distinct metabolic interactions:
- DU145 Cells : this compound uptake (mean = 0.4053) was statistically significant (P = 0.0357) compared to controls, suggesting selective utilization .
- LNCaP Cells : Co-treatment with amygdalin reduced this compound uptake (P = 0.1363), indicating metabolic interference .
Key Research Findings and Controversies
- Contradictions in Utilization: While S. typhimurium metabolizes this compound via dedicated transporters , Pseudomonas aeruginosa cannot grow on this compound despite enzymatic capability, implicating regulatory over structural factors .
- Epimerization Challenges : Biosynthetic routes for this compound (e.g., from D-xylose) remain inefficient compared to ribose production, necessitating enzyme engineering .
Q & A
Q. What are the primary enzymatic and chemical synthesis routes for L-lyxose, and how do their yields and stereoselectivity compare?
- Methodological Answer : this compound, an unnatural pentose sugar, is synthesized via enzymatic and chemical routes. Enzymatic synthesis employs glycerol dehydrogenase (GlyDH) for regio- and stereoselective oxidation of sugar alcohols, yielding this compound directly . Chemical synthesis involves multi-step protection/deprotection strategies. For example, this compound derivatives are synthesized by blocking the C1 and C4 hydroxyl groups via benzylation, followed by acetonide formation (85% yield) to isolate stereochemically pure products . GlyDH-based methods are advantageous for biotechnological applications due to fewer steps, while chemical routes offer precise control over stereochemistry but require laborious purification .
Q. How can this compound be identified and quantified in complex biological matrices such as microbial or cancer cell metabolomes?
- Methodological Answer : Metabolic profiling using Phenotype MicroArray (PM) plates is effective for detecting this compound utilization. For instance, LNCaP prostate cancer cells showed preferential uptake of this compound in sugar-free media, measured via INT reduction ratios (a redox indicator) . In microbial studies, outlier analysis (e.g., boxplots) distinguishes this compound-metabolizing E. coli strains (e.g., O145 strain 2513-21) from non-utilizers, with statistical thresholds (e.g., INT reduction ratio <2) . Isotopic labeling or HPLC coupled with mass spectrometry can further resolve ambiguities in quantification .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in proposed this compound biosynthesis pathways in orthosomycin antibiotics (e.g., everninomicin)?
- Methodological Answer : Conflicting biosynthetic pathways (e.g., D-xylose vs. 4-keto-pentose intermediates) are resolved through isotopic tracer studies and enzyme knockout experiments. For example, in Streptomyces, epimerase candidates are identified by comparing gene clusters of this compound-producing (e.g., everninomicin) and non-producing strains. Enzymatic assays with purified short-chain dehydrogenase/reductase (SDR) enzymes confirm C-3'/C-4' epimerization activity . Additionally, LC-MS analysis of intermediates in ΔaviE2 mutants validates precursor relationships .
Q. How can metabolic engineering optimize this compound utilization in microbial systems for glycolic acid (GA) production?
- Methodological Answer : The D-ribulose-1-phosphate pathway in E. coli is engineered to convert this compound into GA via glycolaldehyde. Key steps include overexpression of fucI (L-fucose isomerase), fucK (kinase), and fucA (aldolase) to cleave this compound into glycolaldehyde and dihydroxyacetone phosphate (DHAP). Directed evolution of RhaT (L-rhamnose transporter) improves this compound uptake, while CRISPRi repression of competing pathways (e.g., glycolysis) enhances flux toward GA . Yield optimization requires balancing cofactor (NADPH) regeneration and reducing toxic intermediate accumulation .
Q. What methodological considerations are critical when designing assays to assess this compound's bioactivity against pests like Coptotermes formosanus?
- Methodological Answer : No-choice bioassays with filter paper treated with this compound (5–20 mg doses) are standardized to evaluate termite mortality. Key parameters include:
- Sample size : 20 workers per replicate (n=3) to ensure statistical power.
- Control groups : Untreated filter paper to baseline natural mortality.
- Endpoint analysis : Daily mortality counts over 14 days, with significance determined via non-overlapping standard errors (e.g., 10 mg and 20 mg treatments showed significant mortality vs. controls) .
- Confounding factors : Parallel assays with structurally similar sugars (e.g., D-arabitol) control for non-specific effects .
Data Contradiction Analysis
Q. How do conflicting reports on this compound transport mechanisms in E. coli inform experimental design?
- Methodological Answer : Discrepancies arise from overlapping substrate specificities of transporters. While RhaT is the primary this compound importer (evidenced by growth arrest in ΔrhaT mutants), constitutive expression of the yiaK-S operon in strain JA134 initially suggested alternative uptake routes . Resolving this requires:
- Competitive uptake assays : Co-incubating strains with this compound and L-rhamnose to inhibit RhaT.
- Genetic complementation : Introducing rhaT into ΔrhaT mutants restores this compound metabolism, confirming RhaT's role .
- Transcriptomics : RNA-seq of yiaK-S-expressing strains identifies non-inducible pathways under this compound stress .
Experimental Design Tables
Q. Table 1. Comparison of this compound Synthesis Methods
*Estimated from analogous L-ribose synthesis .
Q. Table 2. Bioassay Parameters for this compound Toxicity
| Parameter | Value/Description | Significance | Reference |
|---|---|---|---|
| Dose Range | 5–20 mg/filter paper | Establishes dose-response relationship | |
| Mortality Threshold | Non-overlapping SEMs | Confirms statistical significance | |
| Assay Duration | 14 days | Captures delayed toxicity effects |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
